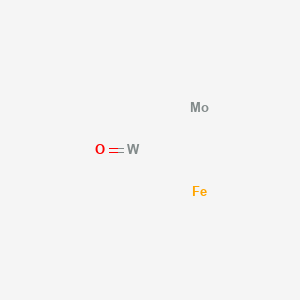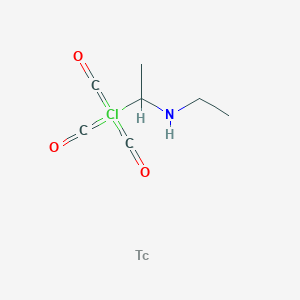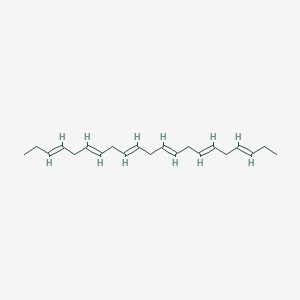
2-(Aminosulfanyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminosulfanyl)ethan-1-ol is an organic compound characterized by the presence of both an amino group (-NH2) and a sulfanyl group (-SH) attached to an ethan-1-ol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminosulfanyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of ethylene oxide with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions typically involve moderate temperatures and the use of a suitable solvent such as water or ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and cost-effective methods. One such method includes the catalytic hydrogenation of 2-(Nitrosulfanyl)ethan-1-ol, which can be carried out under controlled conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(Aminosulfanyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the compound into simpler thiol derivatives.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted amino and sulfanyl compounds.
科学研究应用
2-(Aminosulfanyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2-(Aminosulfanyl)ethan-1-ol involves its interaction with molecular targets through its amino and sulfanyl groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The compound’s effects are mediated through these interactions, which can influence various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Ethanolamine: Contains an amino group but lacks the sulfanyl group.
Cysteamine: Contains both amino and sulfanyl groups but differs in the carbon chain length.
Thioglycolic acid: Contains a sulfanyl group but lacks the amino group.
属性
CAS 编号 |
138250-14-3 |
|---|---|
分子式 |
C2H7NOS |
分子量 |
93.15 g/mol |
IUPAC 名称 |
2-aminosulfanylethanol |
InChI |
InChI=1S/C2H7NOS/c3-5-2-1-4/h4H,1-3H2 |
InChI 键 |
GPBICYITRWEKAX-UHFFFAOYSA-N |
规范 SMILES |
C(CSN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14286007.png)
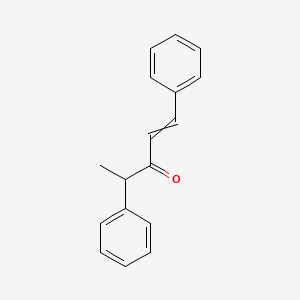
![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)


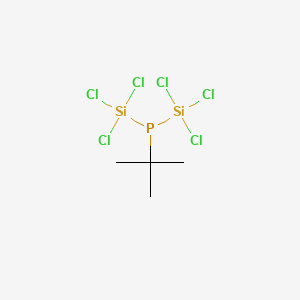
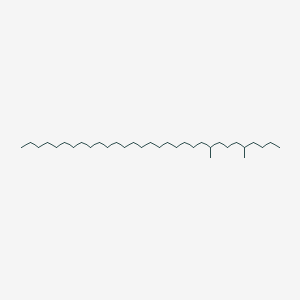

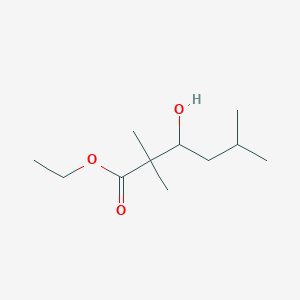
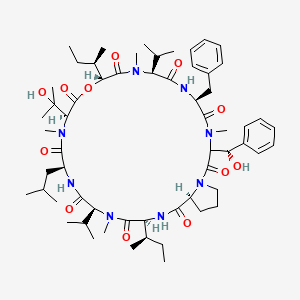
![4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1'-biphenyl](/img/structure/B14286060.png)
